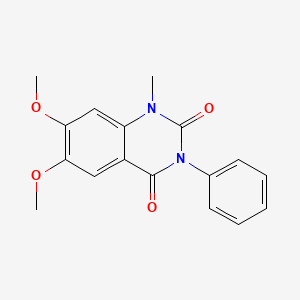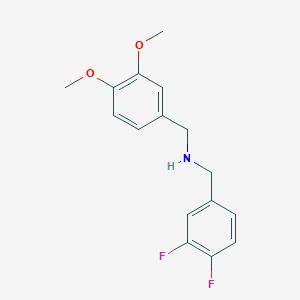![molecular formula C14H13N3O2S B5695153 2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is commonly referred to as PACT and has been studied for its potential use as an antitumor agent, as well as its ability to inhibit certain enzymes and proteins in the body.
Mecanismo De Acción
The mechanism of action of PACT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Inhibition of carbonic anhydrase by PACT may lead to a decrease in pH levels in cancer cells, which can inhibit their growth and induce apoptosis. PACT may also inhibit other enzymes and proteins involved in cell signaling and proliferation, leading to its antitumor effects.
Biochemical and Physiological Effects
PACT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PACT can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of certain enzymes and proteins in the body. In vivo studies have shown that PACT can inhibit tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PACT in lab experiments is its potential as an antitumor agent. PACT has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one limitation of using PACT in lab experiments is its potential toxicity. PACT has been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of PACT. One area of research could be the development of PACT derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research could be the investigation of PACT as a potential treatment for other diseases, such as autoimmune disorders and infectious diseases. Finally, further studies are needed to fully understand the mechanism of action of PACT and its potential applications in the field of cancer research.
Métodos De Síntesis
PACT can be synthesized through a multi-step process that involves the reaction of 3-aminopyridine with carbon disulfide to form 3-pyridinecarbonothioylamine. This intermediate compound is then reacted with 2-chloroacetylphenol to form PACT. The final product is purified through recrystallization and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
PACT has been studied extensively for its potential use as an antitumor agent. In vitro studies have shown that PACT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. PACT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor properties, PACT has also been studied for its ability to inhibit certain enzymes and proteins in the body, including carbonic anhydrase, which is involved in the regulation of pH in the body.
Propiedades
IUPAC Name |
2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13(10-19-12-6-2-1-3-7-12)17-14(20)16-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRAXQXUGNXVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)



![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)